molecular formula C18H20FN3O2 B6793751 N-(7-fluoro-2,2-dimethyl-3,4-dihydrochromen-4-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxamide

N-(7-fluoro-2,2-dimethyl-3,4-dihydrochromen-4-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxamide

Cat. No.: B6793751
M. Wt: 329.4 g/mol
InChI Key: KUTFFFRNENHWLG-UHFFFAOYSA-N
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Description

N-(7-fluoro-2,2-dimethyl-3,4-dihydrochromen-4-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research

Properties

IUPAC Name

N-(7-fluoro-2,2-dimethyl-3,4-dihydrochromen-4-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3O2/c1-18(2)9-14(12-6-5-11(19)8-16(12)24-18)21-17(23)13-10-20-22-7-3-4-15(13)22/h5-6,8,10,14H,3-4,7,9H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUTFFFRNENHWLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C2=C(O1)C=C(C=C2)F)NC(=O)C3=C4CCCN4N=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7-fluoro-2,2-dimethyl-3,4-dihydrochromen-4-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxamide typically involves multi-step organic reactions. The initial step often includes the formation of the chromenyl intermediate through a cyclization reaction. This intermediate is then reacted with a suitable pyrrolopyrazole precursor under controlled conditions to form the final compound. Common reagents used in these reactions include fluorinating agents, cyclization catalysts, and amide coupling reagents.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(7-fluoro-2,2-dimethyl-3,4-dihydrochromen-4-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenation or nitration reactions can introduce new functional groups into the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Chlorine gas in the presence of a catalyst for halogenation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone derivative, while reduction could produce an alcohol.

Scientific Research Applications

N-(7-fluoro-2,2-dimethyl-3,4-dihydrochromen-4-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism by which N-(7-fluoro-2,2-dimethyl-3,4-dihydrochromen-4-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxamide exerts its effects involves interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • N-(7-chloro-2,2-dimethyl-3,4-dihydrochromen-4-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxamide
  • N-(7-bromo-2,2-dimethyl-3,4-dihydrochromen-4-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxamide

Uniqueness

What sets N-(7-fluoro-2,2-dimethyl-3,4-dihydrochromen-4-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxamide apart from its analogs is the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability and ability to interact with biological targets, making it a valuable compound for further research and development.

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